molecular formula C12H11N3O2S B113112 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 857200-26-1

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B113112
M. Wt: 261.3 g/mol
InChI Key: DOPXFPSWBAHAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C6H7N3O2S . It has a molecular weight of 185.20 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of “4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid” is O=C(O)C1=CN=C(SC)N=C1N . The InChI is 1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9) .


Physical And Chemical Properties Analysis

“4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid” is a solid . Its empirical formula is C6H7N3O2S and its molecular weight is 185.20 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study detailed the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines starting from 1,3-diaryl barbituric acid, highlighting the biological potential of these compounds due to the incorporation of various fused heterocycles in pyrimidine nucleas, which enhances their biological activity (R. Nandha Kumar et al., 2001).

Catalytic Applications

Research on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts demonstrates the broad synthetic and applicative potential of pyrimidine derivatives in medicinal and pharmaceutical industries due to their bioavailability and broad range of applicability, underscoring the role of pyrimidine scaffolds in the development of lead molecules (Mehul P. Parmar et al., 2023).

Anti-inflammatory and Medicinal Activities

Another study synthesized substituted 1,2,3,4-tetrahydropyrimidine derivatives and evaluated their in-vitro anti-inflammatory activity, revealing significant potential for these compounds in designing leads for anti-inflammatory activity (Anita S. Gondkar et al., 2013).

Optical Sensors

Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and medicinal applications, illustrating the versatility of pyrimidine scaffolds in the development of optical sensors (Gitanjali Jindal et al., 2021).

Anticancer Properties

The anticancer potential of pyrimidine-based scaffolds, demonstrated through various mechanisms, highlights their ability to interact with diverse enzymes, targets, and receptors, providing a promising avenue for the development of novel anticancer agents (R. Kaur et al., 2014).

Safety And Hazards

The safety information for “4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid” indicates that it is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

4-anilino-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-18-12-13-7-9(11(16)17)10(15-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPXFPSWBAHAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid

Synthesis routes and methods I

Procedure details

A mixture containing 3.98 g (13.75 mmol) of the product prepared in step 20.1, 34.4 mL (34.4 mmol) of 1N NaOH and 35 mL of ethanol is stirred at room temperature overnight. The ethanol is evaporated off under reduced pressure and the residue is diluted in 100 mL of water. 65 mL of aqueous 1N HCl solution are added and the precipitate formed is drained by suction. The solid is rinsed with water and dried under vacuum. 2.88 g of the expected product are obtained in the form of a beige-coloured solid. Yield=92%.
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
34.4 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate (4.0 g, prepared according to the reported preparation in Barvian, M.; et al. J. Med. Chem. 2000, 43, 4606) in ethanol (50 mL) was treated with 2 N lithium hydroxide (50 mL) at room temperature for 16 hours. The reaction mixture was washed with ether and then brought to pH 6 via the addition of 1 N hydrochloric acid. The resulting precipitate was collected by filtration, azeotroped with toluene and dried under vacuum to obtain the title compound (2.2 g) having the following physical data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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